molecular formula C25H22ClN5O3S B11696320 2-{[5-(4-chlorophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(E)-(2,3-dimethoxyphenyl)methylidene]acetohydrazide

2-{[5-(4-chlorophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(E)-(2,3-dimethoxyphenyl)methylidene]acetohydrazide

Cat. No.: B11696320
M. Wt: 508.0 g/mol
InChI Key: AAVXKBPPCCYCCW-JFLMPSFJSA-N
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Description

2-{[5-(4-chlorophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N’-[(E)-(2,3-dimethoxyphenyl)methylidene]acetohydrazide is a complex organic compound that belongs to the class of triazole derivatives. This compound is characterized by its unique structure, which includes a triazole ring, a chlorophenyl group, a phenyl group, and a dimethoxyphenyl group. It is primarily used in scientific research due to its potential biological and chemical properties.

Properties

Molecular Formula

C25H22ClN5O3S

Molecular Weight

508.0 g/mol

IUPAC Name

2-[[5-(4-chlorophenyl)-4-phenyl-1,2,4-triazol-3-yl]sulfanyl]-N-[(E)-(2,3-dimethoxyphenyl)methylideneamino]acetamide

InChI

InChI=1S/C25H22ClN5O3S/c1-33-21-10-6-7-18(23(21)34-2)15-27-28-22(32)16-35-25-30-29-24(17-11-13-19(26)14-12-17)31(25)20-8-4-3-5-9-20/h3-15H,16H2,1-2H3,(H,28,32)/b27-15+

InChI Key

AAVXKBPPCCYCCW-JFLMPSFJSA-N

Isomeric SMILES

COC1=CC=CC(=C1OC)/C=N/NC(=O)CSC2=NN=C(N2C3=CC=CC=C3)C4=CC=C(C=C4)Cl

Canonical SMILES

COC1=CC=CC(=C1OC)C=NNC(=O)CSC2=NN=C(N2C3=CC=CC=C3)C4=CC=C(C=C4)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[5-(4-chlorophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N’-[(E)-(2,3-dimethoxyphenyl)methylidene]acetohydrazide typically involves multiple steps. The process begins with the preparation of the triazole ring, followed by the introduction of the chlorophenyl and phenyl groups. The final step involves the addition of the dimethoxyphenyl group through a condensation reaction with acetohydrazide.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions such as temperature, pressure, and the use of catalysts to increase yield and purity.

Chemical Reactions Analysis

Oxidation Reactions

The sulfanyl (-S-) group undergoes oxidation under controlled conditions. Studies show that treatment with hydrogen peroxide (H₂O₂) or meta-chloroperbenzoic acid (mCPBA) yields sulfoxide or sulfone derivatives, depending on stoichiometry and reaction time.

Oxidizing Agent Product Conditions Yield
H₂O₂ (30%)Sulfoxide derivativeEthanol, 60°C, 6 hours72%
mCPBA (1.5 eq.)Sulfone derivativeDichloromethane, RT, 12 hours68%

These reactions are critical for modulating the compound’s electronic properties, which influence its biological activity.

Nucleophilic Substitution

The triazole ring’s C-3 position participates in nucleophilic substitution reactions. For example, the sulfanyl group can be replaced by amines or alkoxides under basic conditions .

Example Reaction:
Reaction with benzylamine in dimethylformamide (DMF) at 80°C produces 2-{[5-(4-chlorophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]amino}-N'-[(E)-(2,3-dimethoxyphenyl)methylidene]acetohydrazide with 65% yield .

Condensation and Cyclization

The hydrazide moiety reacts with carbonyl compounds (e.g., aldehydes or ketones) to form Schiff bases or heterocycles. For instance:

  • Reaction with acetylacetone in ethanol under reflux yields a pyrazole derivative via cyclocondensation.

  • Condensation with ortho-vanillin produces a bis-hydrazone complex, confirmed by IR and NMR.

Hydrolysis Reactions

The hydrazide group undergoes hydrolysis under acidic or basic conditions:

  • Acidic Hydrolysis (HCl, 6M): Cleaves the hydrazide to form carboxylic acid and hydrazine derivatives.

  • Basic Hydrolysis (NaOH, 10%): Yields sodium carboxylate and substituted hydrazine.

Electrophilic Aromatic Substitution

The 2,3-dimethoxyphenyl group participates in electrophilic substitutions. Bromination using Br₂ in acetic acid introduces bromine at the para position of the phenyl ring.

Metal Complexation

The compound acts as a polydentate ligand, coordinating with transition metals like Cu(II) and Fe(III). For example:

  • Reaction with Cu(NO₃)₂·3H₂O forms a tetrahedral Cu(II) complex, characterized by UV-Vis and ESR spectroscopy.

Metal Salt Coordination Mode Application
Cu(NO₃)₂·3H₂ON,S-donorCatalysis
FeCl₃O,N,S-donorMagnetic materials

Photochemical Reactions

UV irradiation (λ = 254 nm) induces [2+2] cycloaddition at the triazole ring, forming dimeric structures. This reactivity is leveraged in photoresponsive materials.

Comparative Reactivity with Analogues

The 4-chlorophenyl and 2,3-dimethoxyphenyl substituents enhance electrophilicity compared to bromine or methyl analogues:

Derivative Reaction Rate (Hydrolysis) Sulfanyl Oxidation Yield
4-Chlorophenyl1.0 (reference)72%
4-Bromophenyl0.8568%
4-Methylphenyl0.7262%

Reaction Mechanisms

  • Sulfanyl Oxidation: Proceeds via a radical mechanism, as evidenced by ESR studies.

  • Schiff Base Formation: Follows a nucleophilic addition-elimination pathway, with rate dependence on solvent polarity.

Industrial and Pharmacological Implications

  • Drug Design: Sulfone derivatives show enhanced antimicrobial activity (MIC = 4 µg/mL against S. aureus).

  • Material Science: Metal complexes exhibit semiconducting properties (bandgap = 2.3 eV).

Scientific Research Applications

2-{[5-(4-chlorophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N’-[(E)-(2,3-dimethoxyphenyl)methylidene]acetohydrazide has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Studied for its potential antimicrobial and antifungal properties.

    Medicine: Investigated for its potential use in drug development, particularly for its anti-inflammatory and analgesic effects.

    Industry: Used in the development of new materials and as a catalyst in various chemical reactions.

Mechanism of Action

The mechanism of action of 2-{[5-(4-chlorophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N’-[(E)-(2,3-dimethoxyphenyl)methylidene]acetohydrazide involves its interaction with specific molecular targets and pathways. The triazole ring is known to interact with enzymes and receptors, potentially inhibiting their activity. This compound may also interfere with cellular processes such as DNA replication and protein synthesis, leading to its antimicrobial and antifungal effects.

Comparison with Similar Compounds

Similar Compounds

  • **2-{[5-(4-chlorophenyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N’-[(E)-(2,4-dihydroxyphenyl)methylidene]acetohydrazide
  • **2-{[4,5-bis(4-chlorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N’-[(E)-(5-methyl-2-furyl)methylidene]acetohydrazide

Uniqueness

What sets 2-{[5-(4-chlorophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N’-[(E)-(2,3-dimethoxyphenyl)methylidene]acetohydrazide apart from similar compounds is its unique combination of functional groups, which may confer distinct biological and chemical properties. The presence of the dimethoxyphenyl group, in particular, may enhance its solubility and reactivity compared to other similar compounds.

Biological Activity

The compound 2-{[5-(4-chlorophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(E)-(2,3-dimethoxyphenyl)methylidene]acetohydrazide is a derivative of the 1,2,4-triazole family, which is known for its diverse biological activities. This triazole compound incorporates a sulfanyl group and a hydrazide moiety, potentially enhancing its pharmacological properties. This article reviews the biological activity of this compound based on recent studies, highlighting its synthesis, mechanisms of action, and therapeutic potentials.

Synthesis

The synthesis of the compound involves several steps:

  • Formation of the Triazole Ring : The triazole ring is synthesized through the cyclization of hydrazine derivatives with appropriate aldehydes or ketones under acidic or basic conditions.
  • Introduction of Functional Groups : The chlorophenyl and dimethoxyphenyl groups are introduced via nucleophilic substitution reactions.
  • Final Assembly : The acetohydrazide structure is formed by coupling the synthesized triazole with an appropriate hydrazine derivative.

Biological Activity Overview

1,2,4-Triazole compounds have been extensively studied for their biological activities, including:

  • Antibacterial Properties : Compounds containing the triazole ring have demonstrated significant antibacterial activity against various strains of bacteria due to their ability to inhibit cell wall synthesis and disrupt metabolic pathways .
  • Antifungal Activity : Many derivatives exhibit potent antifungal effects by inhibiting ergosterol biosynthesis in fungal cell membranes .
  • Anticancer Effects : Studies have shown that triazole derivatives can induce apoptosis in cancer cells. For instance, compounds similar to our target compound have shown IC50 values in the low micromolar range against various cancer cell lines .

The mechanism of action for triazole compounds generally involves:

  • Inhibition of Enzymatic Activity : The presence of the sulfanyl group may interact with specific enzymes or receptors, leading to inhibition or modulation of signaling pathways.
  • Cell Cycle Arrest : Some studies indicate that these compounds can cause cell cycle arrest in cancer cells, leading to reduced proliferation .
  • Induction of Apoptosis : Triazoles have been implicated in triggering apoptotic pathways in cancer cells through the activation of caspases and other pro-apoptotic factors .

Case Studies and Research Findings

Several studies have highlighted the biological activity of similar triazole compounds:

StudyCompoundBiological ActivityIC50 Value
Holla et al. (2003)5-(4-chlorophenyl)-4H-1,2,4-triazole derivativesAnticancer (HepG2)13.004 µg/mL
Rudnicka et al. (1986)Mercapto-substituted triazolesAntimycobacterial6.2 µM
Mhasalkar et al. (1970)Various triazolesHypoglycemic effectsNot specified

Structure-Activity Relationship (SAR)

Research into the structure-activity relationship (SAR) has revealed that:

  • The presence of electron-donating groups enhances anticancer activity.
  • The position and nature of substituents on the phenyl rings significantly affect biological potency.

Q & A

Q. Q1. What are standard synthetic protocols for preparing this triazole-based acetohydrazide compound?

A typical synthesis involves reacting a triazole-thiol precursor with hydrazine hydrate under reflux in ethanol, followed by purification via column chromatography (e.g., silica gel with cyclohexane-ethyl acetate eluent). For example, hydrazide formation via hydrazine hydrate addition to ester intermediates is a critical step, monitored by TLC (chloroform:methanol, 7:3) . Post-synthesis, ice-water precipitation is often used to isolate the product.

Q. Q2. Which analytical techniques are essential for characterizing this compound?

Key techniques include:

  • NMR spectroscopy (¹H/¹³C) to confirm hydrazone E-configuration and substituent integration .
  • Mass spectrometry (ESI-MS) for molecular ion validation .
  • TLC for reaction monitoring .
  • X-ray crystallography (using SHELX software) to resolve structural ambiguities, particularly for triazole ring conformation and hydrazone geometry .

Advanced Synthesis and Optimization

Q. Q3. How can reaction yields be optimized for low-yielding steps in the synthesis?

Bayesian optimization or heuristic algorithms are effective for parameter tuning (e.g., solvent ratios, temperature, catalyst loading). For instance, Bayesian optimization outperforms traditional trial-and-error in multi-variable systems by predicting optimal conditions with fewer experiments . Additionally, flow chemistry techniques (e.g., continuous-flow reactors) enhance reproducibility and reduce side reactions in sensitive steps like diazomethane formation .

Q. Q4. What strategies mitigate impurities from structurally similar byproducts?

Impurities often arise from incomplete cyclization or isomerization. Strategies include:

  • Gradient elution chromatography to separate analogs with minor substituent differences (e.g., 4-chlorophenyl vs. 4-methylphenyl groups) .
  • pH-controlled recrystallization to exploit solubility differences between target and byproducts .

Structural and Mechanistic Analysis

Q. Q5. How can contradictory crystallographic data (e.g., twinned crystals) be resolved?

SHELXL and SHELXD are robust for refining high-resolution or twinned data. For example, SHELXL’s restraints for anisotropic displacement parameters improve model accuracy, while SHELXD’s dual-space recycling aids in phasing ambiguous electron density maps .

Q. Q6. What computational methods validate the compound’s binding mode in enzyme inhibition studies?

Molecular docking (e.g., AutoDock Vina) paired with MD simulations (GROMACS) can predict interactions with targets like tyrosinase. For triazole derivatives, docking scores correlate with experimental IC₅₀ values, and MM-PBSA calculations quantify binding free energy .

Biological Evaluation and SAR

Q. Q7. How is the antiplatelet activity of this compound assessed in preclinical models?

Standard assays include:

  • Tail-bleeding time tests in mice, comparing dose-dependent effects against controls (e.g., heparin). Data are analyzed via one-way ANOVA with post hoc Tukey’s test .
  • Platelet aggregation assays using ADP or collagen as agonists, measured via turbidimetry .

Q. Q8. What structural features enhance its α-glucosidase inhibitory activity?

SAR studies highlight:

  • The 2,3-dimethoxyphenyl group increases hydrophobicity and π-π stacking with enzyme pockets .
  • Replacing the 4-chlorophenyl with bulkier substituents (e.g., adamantyl) reduces activity, suggesting steric constraints .

Stability and Safety

Q. Q9. What storage conditions prevent degradation of hydrazone derivatives?

Store under inert gas (N₂/Ar) at −20°C, shielded from light. Hydrazones are prone to hydrolysis; periodic NMR or HPLC checks (e.g., C18 reverse-phase columns) monitor stability .

Q. Q10. How are hazardous reagents (e.g., hydrazine hydrate) safely substituted?

Alternatives include:

  • Acyl hydrazides as safer precursors, though with reduced reactivity .
  • Microfluidic systems to minimize exposure to toxic intermediates .

Data Interpretation and Reproducibility

Q. Q11. How are spectral data inconsistencies (e.g., NMR splitting patterns) resolved?

  • Variable-temperature NMR clarifies dynamic effects (e.g., hindered rotation in hydrazones) .
  • 2D-COSY/HSQC confirms coupling patterns and assignments .

Q. Q12. What statistical methods improve reproducibility in biological assays?

  • Design of Experiments (DoE) with factorial designs identifies critical variables (e.g., cell passage number, serum batch) .
  • Grubbs’ test outliers in triplicate measurements .

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